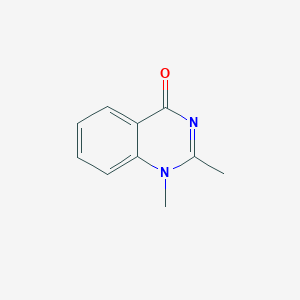

1,2-dimethylquinazolin-4(1H)-one

Description

Significance of the Quinazolinone Scaffold in Synthetic Organic and Medicinal Chemistry Research

The significance of the quinazolinone scaffold is rooted in its remarkable structural versatility and its ability to interact with a multitude of biological targets. ijpsjournal.com This adaptability allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of quinazolinone derivatives. ijpsjournal.comresearchgate.net The core structure is amenable to a variety of synthetic transformations, making it an attractive target for the development of new synthetic methodologies. nih.govnih.gov

In medicinal chemistry, the quinazolinone nucleus is a key component in numerous therapeutic agents. nih.govmdpi.com Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. nih.govnih.gov The stability of the quinazolinone ring to metabolic oxidation, reduction, and hydrolysis reactions further enhances its desirability as a pharmacophore. researchgate.net The ability to introduce various substituents at different positions on the quinazolinone core allows for the exploration of structure-activity relationships (SAR), a crucial aspect of drug design and development. researchgate.net This has led to the identification of numerous potent and selective inhibitors of various enzymes and receptors. rsc.org

The inherent properties of the quinazolinone scaffold have led to its classification as a "privileged structure" in medicinal chemistry, signifying its recurring presence in a variety of active compounds. researchgate.net

Historical and Contemporary Research Trajectories for Quinazolinone Derivatives

The history of quinazolinone chemistry dates back to 1869, when Griess first synthesized a derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen. nih.govnih.gov A more practical synthesis was later developed by Niementowski in 1895, involving the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines, a method now known as the Niementowski quinazoline (B50416) synthesis. wikipedia.org The parent compound, quinazoline, was synthesized by Gabriel in 1903. wikipedia.org

Early research primarily focused on the fundamental synthesis and characterization of these compounds. However, the discovery of the diverse biological activities of quinazolinone derivatives in the mid-20th century sparked a surge in research interest. researchgate.net This led to the development of several clinically used drugs, such as the sedative-hypnotic methaqualone. rsc.org

Contemporary research on quinazolinone derivatives is characterized by several key trends. There is a significant emphasis on the development of more efficient and environmentally friendly synthetic methods, including microwave-assisted synthesis and multicomponent reactions. nih.govnih.govopenmedicinalchemistryjournal.com These modern techniques offer advantages such as shorter reaction times, higher yields, and reduced use of hazardous reagents. nih.gov

In the field of medicinal chemistry, the focus has shifted towards the design and synthesis of highly specific and potent quinazolinone-based therapeutic agents. nih.gov A major area of investigation is their potential as anticancer agents, with many derivatives being evaluated as inhibitors of protein kinases such as the epidermal growth factor receptor (EGFR). mdpi.comwikipedia.orgnih.gov Furthermore, the molecular hybridization approach, which involves combining the quinazolinone scaffold with other pharmacophores, is being explored to develop novel compounds with enhanced or dual biological activities. rsc.org The ongoing exploration of quinazoline and quinazolinone derivatives continues to yield promising candidates for the treatment of a wide range of diseases. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

7471-65-0 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.2 g/mol |

IUPAC Name |

1,2-dimethylquinazolin-4-one |

InChI |

InChI=1S/C10H10N2O/c1-7-11-10(13)8-5-3-4-6-9(8)12(7)2/h3-6H,1-2H3 |

InChI Key |

LKKQHIJMWGQCSO-UHFFFAOYSA-N |

SMILES |

CC1=NC(=O)C2=CC=CC=C2N1C |

Canonical SMILES |

CC1=NC(=O)C2=CC=CC=C2N1C |

Other CAS No. |

7471-65-0 |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 1,2 Dimethylquinazolin 4 1h One Derivatives

Electrophilic and Nucleophilic Reactions on the Quinazolinone Ring System

The reactivity of the quinazolinone core is dictated by the interplay of the fused benzene (B151609) and pyrimidine (B1678525) rings. The electron distribution makes certain positions susceptible to either electrophilic or nucleophilic attack.

Nucleophilic Reactions: Nucleophilic substitution is a key reaction for functionalizing the quinazolinone scaffold. The C4 position is particularly activated towards nucleophilic attack, especially when fitted with a good leaving group like a chlorine atom. This reactivity is a cornerstone of quinazolinone chemistry, allowing for the introduction of various substituents. For instance, the chlorine at C4 can be displaced by amines, hydrazines, or other nucleophiles. nih.govrsc.org This high reactivity at the 4-position of 2,4-dichloroquinazoline (B46505) precursors is consistently observed across numerous methodologies, leading regioselectively to 2-chloro-4-aminoquinazoline derivatives.

The carbon-halogen bond is polarized, with the carbon atom bearing a slight positive charge, making it a target for nucleophiles. chemguide.co.uk The reaction generally proceeds via a bimolecular nucleophilic substitution (SN2) or a halogenophilic (SN2X) pathway. walisongo.ac.idnih.gov The rate of a typical S_N2 reaction depends on the concentration of both the substrate and the nucleophile. youtube.com

Electrophilic Reactions: Electrophilic substitution reactions typically occur on the electron-rich benzene portion of the quinazolinone ring. The precise location of the substitution is directed by the existing groups on the ring. For aromatic compounds, the electron cloud of the aromatic ring acts as a nucleophile, attacking the electrophile while preserving the aromaticity of the system. miracosta.edu

Annulation and Ring Fusion Reactions to Form Polycyclic Systems

The quinazolinone scaffold serves as a building block for the synthesis of more complex, polycyclic heterocyclic systems. Annulation and ring fusion reactions are powerful strategies to construct these elaborate molecules, which are of significant interest in medicinal chemistry. acs.orgnih.gov

One advanced method involves a multicomponent reaction (MCR) strategy. For example, a Ugi four-component reaction (Ugi-4CR) followed by a palladium-catalyzed annulation or a radical-induced reaction can rapidly generate diverse polycyclic quinazolinones. acs.org This approach allows for the efficient construction of biologically relevant compounds in very few steps. acs.org

A classic example of ring transformation involves the reaction of 4-chloroquinazolines with hydrazine (B178648) hydrate (B1144303). At elevated temperatures, this reaction leads to a ring-opening and re-closure sequence, yielding 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles. These triazole products can then undergo further ring closure reactions with reagents like triethyl orthoesters or aldehydes to form novel fused polycyclic systems, such as 5H-1,2,4-triazolo[4,3-d] acs.orgbeilstein-journals.orgacs.orgbenzotriazepines. rsc.org These transformations demonstrate the versatility of the quinazolinone core in constructing larger, more complex heterocyclic frameworks. rsc.orgmdpi.com

| Starting Material | Reagents | Product(s) | Reference |

| 4-Chloroquinazoline (B184009) | Hydrazine hydrate | 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | rsc.org |

| 4-Amino-3-(2-aminophenyl)-4H-1,2,4-triazole | Triethyl orthoformate | 5H-1,2,4-Triazolo[4,3-d] acs.orgbeilstein-journals.orgacs.orgbenzotriazepine | rsc.org |

| o-Bromobenzoic acids, o-cyanobenzaldehydes, isocyanides, ammonia | 1. Ugi-4CR2. Pd-catalyzed annulation | Substituted polycyclic quinazolinones | acs.org |

Oxidative Cyclization Reactions

Oxidative cyclization represents a key strategy both for the formation of the quinazolinone ring itself and for its subsequent elaboration into fused polycyclic systems.

Several modern methods achieve the synthesis of quinazolinones through the oxidative cyclization of readily available precursors. An efficient and environmentally friendly approach is the electro-oxidative tandem cyclization of 2-aminobenzamides with primary alcohols. nih.govrsc.orgrsc.org This method often uses an inexpensive and easy-to-handle radical surrogate like K₂S₂O₈ under electrolytic conditions, avoiding the need for transition metals or harsh oxidants like KMnO₄ or MnO₂. nih.govrsc.org The reaction proceeds at room temperature and can be scaled up using continuous-flow setups. rsc.org Another strategy involves the molecular iodine-promoted oxidative decarboxylation of α-amino acids, which then react with 2-aminobenzamides in an oxidative annulation to form quinazolinones. thieme-connect.de

Furthermore, the quinazolinone core itself can be a substrate for oxidative cyclization to build fused ring systems. A notable example is the [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA)-initiated oxidative cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. This reaction proceeds with high regioselectivity via a 5-exo-trig cyclization to afford 1-(hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones. These products are close structural analogs of naturally occurring vasicinone (B1682191) alkaloids. beilstein-journals.org

| Substrate | Reagent/Conditions | Product | Reaction Type | Reference |

| 2-Aminobenzamides, Primary alcohols | K₂S₂O₈, Electrolysis | 2-Substituted quinazolin-4(3H)-ones | Ring Formation | nih.govrsc.org |

| 2-(3-Butenyl)quinazolin-4(3H)-ones | PIFA, TFE | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-ones | Annulation | beilstein-journals.org |

| 2-Aminobenzamides, α-Amino acids | I₂, DMSO | 2-Substituted quinazolin-4(3H)-ones | Ring Formation | thieme-connect.de |

Incorporation of Heteroatoms (e.g., Selenium) into the Quinazolinone Scaffold

The incorporation of heteroatoms, such as selenium, into the quinazolinone framework is a significant strategy in medicinal chemistry to modulate biological activity. Organoselenium compounds are known for a wide array of pharmacological properties, and their inclusion in the quinazolinone scaffold can lead to hybrid molecules with enhanced therapeutic potential. rsc.orgnih.gov

A highly effective and recent method for creating C-Se bonds in these molecules is through a cascade reaction of propargyl quinazoline-4-yl ethers with diselenides. acs.orgrsc.org One such approach uses iron(III) chloride (FeCl₃) to mediate the reaction, which is believed to proceed via an in situ generated electrophilic selenium species. rsc.org Another variation employs a metal-free, radical-based cascade reaction initiated by tert-butyl hydrogen peroxide. acs.orgnih.gov These methods provide access to complex molecules like 2-aryl-3-(3-oxo-1-aryl-2-(organoselanyl)prop-1-en-1-yl)quinazolin-4(3H)-ones in excellent yields under mild conditions. acs.orgnih.gov These reactions highlight modern synthetic strategies for producing novel organoselenium-quinazolinone hybrids. researchgate.net

| Quinazolinone Precursor | Selenium Source | Reagents/Conditions | Product Type | Yield | Reference |

| Propargyl quinazoline-4-yl ethers | Diphenyl diselenide | FeCl₃·6H₂O | (E)-N-Propenolquinazolinones | 92% | rsc.org |

| Propargyl quinazoline-4-yl ethers | Diselenides | t-BuOOH (70% aq.) | N-Quinazolinyl acroleins | up to 99% | acs.orgnih.gov |

Studies on Tautomeric Forms and their Chemical Implications

Tautomerism is a critical consideration in heterocyclic chemistry, as the existence of different tautomers can significantly influence a molecule's reactivity, coordination chemistry, and biological activity. The parent quinazolin-4-one can exist in multiple tautomeric forms, most commonly the 1H-quinazolin-4-one and 3H-quinazolin-4-one forms, where a proton resides on N1 or N3 respectively, and the 4-hydroxyquinazoline (B93491) form, which is an aromatic enol tautomer. wikipedia.orgnist.gov

For the specific compound 1,2-dimethylquinazolin-4(1H)-one, the nomenclature itself implies a fixed tautomeric state. The presence of a methyl group on the N1 position prevents the proton transfer that would lead to the 3H or 4-hydroxy tautomers. This N-alkylation effectively "locks" the molecule into the 1H-form, which simplifies its chemical behavior compared to analogs that can readily tautomerize.

Studies on the alkylation of the quinazolin-4-one core have shown that the reaction of quinazolin-4(3H)-one with alkyl halides typically leads to alkylation at the N3 position. juniperpublishers.comrepec.org Therefore, the synthesis of an N1-alkylated derivative like this compound requires specific synthetic strategies. The definitive identification of tautomers and isomers in quinazolinone chemistry is often accomplished using advanced spectroscopic techniques, particularly 2D NMR (COSY, HMBC, NOESY) and ¹⁵N NMR spectroscopy, which can unambiguously determine the site of protonation or alkylation. juniperpublishers.comnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of Quinazolinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and correlations, a detailed picture of the molecular connectivity and spatial arrangement can be assembled.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of 1,2-dimethylquinazolin-4(1H)-one provides key information about the number and electronic environment of the protons in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as multiplets in the downfield region of the spectrum due to the deshielding effect of the ring current. The chemical shifts and coupling constants of these protons are influenced by their position relative to the heterocyclic ring and the substituents.

The methyl groups at the 1 and 2 positions give rise to distinct singlet peaks in the upfield region of the spectrum. The integral values of these peaks confirm the presence of three protons for each methyl group. The specific chemical shifts of these methyl groups are indicative of their attachment to a nitrogen atom (N-CH₃) and a carbon atom of the heterocyclic ring (C-CH₃), respectively.

Table 1: Representative ¹H NMR Data for Quinazolinone Derivatives

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.0-8.5 | Multiplet | - |

| N-CH₃ | ~3.5 | Singlet | - |

| C-CH₃ | ~2.5 | Singlet | - |

Note: The exact chemical shifts can vary depending on the solvent and the specific substitution pattern of the quinazolinone core.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of this compound. The spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the nature of the atoms they are bonded to.

The carbonyl carbon (C=O) of the quinazolinone ring is characteristically found at a very downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons of the fused benzene ring will appear in the region of 120-150 ppm. The carbon atoms of the two methyl groups will be observed in the upfield region of the spectrum, generally below 40 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Quinazolinone Structures

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 160-180 |

| Aromatic C | 120-150 |

| C-N | 140-160 |

| C-CH₃ | 15-30 |

| N-CH₃ | 30-40 |

Note: These are general ranges and can be influenced by substituents and solvent effects. oregonstate.edu

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Analysis

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the spatial proximity of atoms within a molecule. mdpi.com In the context of this compound, a NOESY experiment could reveal through-space correlations between the protons of the N-methyl group and the protons of the C-methyl group, as well as with nearby aromatic protons. This information helps to establish the preferred conformation of the molecule in solution. The observation of cross-peaks in a NOESY spectrum indicates that the correlated protons are close to each other in space, typically within 5 Å. mdpi.com

Heteronuclear NMR (e.g., ⁷⁷Se NMR) for Specific Atom Environments

While not directly applicable to this compound itself, heteronuclear NMR techniques are crucial for characterizing derivatives containing other NMR-active nuclei. For instance, if a selenium atom were incorporated into the quinazolinone scaffold, ⁷⁷Se NMR spectroscopy would provide direct information about the electronic environment of the selenium atom. The chemical shift of the ⁷⁷Se nucleus would be highly sensitive to its oxidation state and the nature of the surrounding atoms, offering unique structural insights.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its key structural features.

A strong and sharp absorption band in the region of 1650-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the amide group within the quinazolinone ring. libretexts.org The aromatic C=C stretching vibrations of the fused benzene ring typically appear as a series of absorptions in the 1450-1600 cm⁻¹ range. Additionally, C-H stretching vibrations of the aromatic ring and the methyl groups are observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The absence of a broad absorption band in the 3200-3400 cm⁻¹ region confirms the substitution of the N-H proton with a methyl group. pressbooks.pub

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Absorption Range (cm⁻¹) |

|---|---|

| C=O (Amide) | 1650-1700 |

| C=C (Aromatic) | 1450-1600 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion to a high degree of precision (typically to four or five decimal places), the elemental composition can be unequivocally established. For this compound (C₁₀H₁₀N₂O), the experimentally determined exact mass from HRMS would be very close to its calculated monoisotopic mass, providing definitive confirmation of its molecular formula.

Based on a comprehensive search of available scientific literature, a detailed article on the chemical compound “this compound” focusing on the requested advanced spectroscopic and structural elucidation cannot be generated at this time.

The primary obstacle is the lack of specific, published X-ray diffraction data for this compound. This information is essential to accurately address the core sections of the requested outline, including:

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Analysis of Intermolecular Interactions in Crystalline States (e.g., Chalcogen Bonding)

Without a solved crystal structure for this specific molecule, any discussion of its solid-state geometry, ring conformations, and intermolecular interactions would be speculative and would not meet the required standard of detailed, scientifically accurate research findings. While data exists for isomers and other quinazolinone derivatives, the strict focus of the request on "this compound" prevents the use of this related, but distinct, information.

Therefore, to adhere to the instructions of providing a thorough, informative, and scientifically accurate article based on research findings, the request cannot be fulfilled.

Computational Chemistry and Theoretical Investigations of Quinazolinone Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mpg.dewikipedia.org It is a widely used tool for calculating the structural and electronic properties of molecules, providing a balance between accuracy and computational cost. mpg.despringerprofessional.de For a molecule like 1,2-dimethylquinazolin-4(1H)-one, DFT calculations can determine its optimized geometry, electronic charge distribution, and frontier molecular orbitals.

The core principle of DFT is that all the properties of a system can be determined from its electron density, a function of only three spatial coordinates, which is computationally more feasible than dealing with the complex many-electron wavefunction. mpg.de Key parameters derived from DFT calculations for quinazolinone systems include:

Optimized Molecular Geometry: DFT is used to find the lowest energy conformation of the molecule, defining its three-dimensional shape, bond lengths, and bond angles.

Electronic Properties: Calculations reveal the distribution of electrons within the molecule. This includes generating molecular electrostatic potential (MESP) maps, which show regions of positive and negative charge that are critical for molecular interactions. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity. orientjchem.org

Quantum Chemical Descriptors: Properties such as dipole moment, ionization potential, and electron affinity can be calculated. These descriptors are often used in the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.govdergipark.org.tr

For quinazolinone derivatives, DFT calculations have been employed to refine molecular geometries and compute essential structural parameters before performing more complex simulations like molecular docking or QSAR analysis. nih.govitu.edu.tr

Table 1: Properties of Quinazolinone Systems Investigated by DFT (This table is illustrative of the types of data generated from DFT calculations on quinazolinone systems.)

| Calculated Property | Significance |

| Total Energy | Indicates the overall stability of the molecular conformation. |

| HOMO Energy | Relates to the molecule's capacity to donate electrons. |

| LUMO Energy | Relates to the molecule's capacity to accept electrons. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Molecular Electrostatic Potential (MESP) | Visualizes charge distribution, identifying sites for electrophilic and nucleophilic attack. |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule, such as a quinazolinone derivative, might interact with a biological target. rsc.org

The process involves placing the ligand into the binding site of the receptor and evaluating the "goodness of fit" using a scoring function, which estimates the binding affinity. ijpsdronline.com Studies on quinazolinone derivatives frequently use molecular docking to understand their mechanism of action, often as inhibitors of enzymes like kinases or DNA gyrase. nih.govnih.gov

Molecular docking simulations provide detailed three-dimensional models of the ligand-receptor complex, revealing specific binding modes. For quinazolinone derivatives, these studies have successfully predicted how the core structure and its substituents orient within the active site of a target protein. mdpi.com

For instance, in studies targeting the Epidermal Growth Factor Receptor (EGFR) kinase, a common target for anticancer quinazolines, docking has shown that the quinazolinone scaffold often forms crucial hydrogen bonds with key amino acid residues in the ATP-binding site, such as methionine. nih.govresearchgate.net Other interactions, including hydrophobic and van der Waals forces, also contribute to the stability of the complex. The specific interactions identified through docking help explain why certain derivatives have higher activity than others. For example, the presence of specific substituents can create additional hydrogen bonds or favorable hydrophobic contacts, enhancing binding affinity. nih.govnih.gov

By analyzing the results of docking simulations across a series of related compounds, researchers can elucidate the principles of molecular recognition. This involves identifying the key structural features (pharmacophore) of the ligand that are essential for binding to the target.

For the quinazolinone scaffold, docking studies have revealed several recognition principles:

The quinazolinone core often acts as a central scaffold, positioning functional groups in optimal orientations for interaction with the receptor. researchgate.net

Hydrogen bond donors and acceptors on the quinazolinone ring system are critical for anchoring the ligand in the binding pocket. ijpsdronline.com

Substituents at various positions (e.g., C2, N3) can significantly influence binding affinity and selectivity by interacting with specific sub-pockets of the receptor. nih.govmdpi.com For instance, bulky substituents may cause steric hindrance, while others might access deeper hydrophobic pockets, increasing binding strength. nih.gov

These insights are invaluable for structure-based drug design, guiding the synthesis of new derivatives with improved potency and selectivity. mdpi.com

Table 2: Example of Molecular Docking Results for Quinazolinone Derivatives against EGFR (This table is a representative example based on findings from literature.)

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic | ||

| Derivative B | -9.2 | Met793, Cys797 | Hydrogen Bond, Covalent |

| Val726 | Hydrophobic | ||

| Erlotinib (Reference) | -8.9 | Met793 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com The fundamental principle is that the structural properties of a molecule, encoded as numerical descriptors, determine its activity. mdpi.com This approach is widely used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

The development of a QSAR model is a multi-step process: mdpi.com

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ values) is collected. The data is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can be classified as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov Quantum chemical descriptors from DFT can also be used. orientjchem.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Neural Networks), are used to build a mathematical equation that correlates the descriptors with biological activity. civilica.comnih.gov

Validation: The model's robustness and predictive ability are rigorously assessed. Internal validation (e.g., leave-one-out cross-validation, q²) and external validation using the test set (e.g., predictive R², R²_pred) are crucial steps. nih.govmdpi.combasicmedicalkey.com A reliable QSAR model must have strong statistical parameters for both goodness-of-fit and predictivity. nih.gov

For quinazoline (B50416) derivatives, various QSAR models have been developed to predict activities such as anticancer, anticonvulsant, and antimicrobial effects. nih.govnih.gov These models have shown good statistical quality, confirming their potential for guiding the design of new analogs. nih.govbenthamdirect.com

A key outcome of a QSAR study is the identification of molecular descriptors that have the most significant correlation with the biological endpoint (e.g., anticancer activity). dergipark.org.tr This provides a theoretical framework for understanding which physicochemical properties are critical for activity.

For example, a QSAR model for anticancer quinazolines might reveal that:

Electronic descriptors like the net charge on specific atoms (e.g., qC6, qC10) are significant, indicating that the electronic distribution and potential for forming specific interactions are crucial for the mechanism of action. orientjchem.org

Hydrophobic descriptors (like LogP) play a role, which is often related to the molecule's ability to cross cell membranes or interact with hydrophobic pockets in the target protein.

By understanding which descriptors drive activity, medicinal chemists can rationally modify a lead compound—for instance, by adding an electronegative group to a specific position to increase a favorable electronic interaction—to enhance its biological effect. nih.gov

Table 3: Common Classes of Molecular Descriptors Used in QSAR Studies (This table provides a general overview of descriptor types.)

| Descriptor Class | Description | Example(s) |

| Constitutional | Describe the basic atomic composition and connectivity of a molecule. | Molecular Weight, Number of Rings |

| Topological | Numerical representation of molecular topology (2D structure). | Wiener Index, Kier Shape Indices |

| Geometrical | Describe the 3D properties of the molecule. | Molecular Surface Area, Molecular Volume |

| Electronic | Describe the electronic properties of the molecule. | Dipole Moment, HOMO/LUMO Energies, Atomic Charges |

| Physicochemical | Relate to bulk properties and hydrophobicity/hydrophilicity. | LogP (octanol-water partition coefficient), Molar Refractivity |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For quinazolinone systems, MD simulations are instrumental in exploring the conformational landscape, assessing the stability of ligand-protein complexes, and understanding the dynamic behavior of these molecules in a biological environment. tandfonline.comnih.gov

In a typical application, a quinazolinone derivative is docked into the active site of a target protein, and MD simulations are run to observe the stability of their interaction. nih.govnih.gov These simulations track the positions and velocities of atoms over a set period, often on the nanosecond scale, providing a detailed view of the molecule's flexibility and its interactions with its surroundings. tandfonline.comnih.govmdpi.com

Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, relative to a reference structure. A stable RMSD value over the course of a simulation suggests that the ligand-protein complex has reached equilibrium and remains stable. researchgate.net For instance, studies on quinazolinone-morpholine hybrids showed that stable complexes exhibit RMSD values around 1-2 Å. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues or parts of the ligand. This helps to identify which regions of the protein or ligand are flexible and which are rigid during the interaction. researchgate.net

These simulations provide critical insights into the conformational stability and dynamic interactions of quinazolinone derivatives, which are essential for predicting their binding affinity and mechanism of action. researchgate.netnih.gov

Table 1: Typical Parameters for Molecular Dynamics Simulations of Quinazolinone-Protein Complexes

| Parameter | Typical Value/Software | Purpose | Reference |

|---|---|---|---|

| Software Suite | AMBER, Desmond (Schrödinger) | To run the simulation algorithm. | tandfonline.comnih.govmdpi.comnih.gov |

| Force Field | GAFF, ff99SB | To define the potential energy function of the system. | nih.gov |

| Solvent Model | TIP3P Water Model | To simulate a physiological aqueous environment. | nih.gov |

| Simulation Time | 10 ns - 100 ns | To allow the system to reach equilibrium and sample conformations. | tandfonline.comnih.govmdpi.comrsc.org |

| Ensemble | NVT (Canonical) | To maintain constant Number of particles, Volume, and Temperature. | nih.gov |

| Temperature | 300 K | To simulate physiological temperature. | nih.gov |

Table 2: Illustrative Data from MD Simulation Analysis of a Quinazolinone Derivative Complex

| Analysis Metric | Result | Interpretation | Reference |

|---|---|---|---|

| Ligand RMSD | Stable fluctuation around ~1.5 Å | The ligand remains stably bound in the protein's active site. | nih.gov |

| Protein Cα-RMSD | Plateaued at ~2.0 Å after 60 ns | The protein structure reaches a stable equilibrium state with the ligand bound. | mdpi.com |

| Key Residue RMSF | Low fluctuation (< 1.0 Å) | Amino acids in the binding pocket have restricted movement, indicating strong interaction with the ligand. | researchgate.net |

| Hydrogen Bond Occupancy | > 90% for key interactions | Specific hydrogen bonds are consistently maintained throughout the simulation, highlighting their importance for binding. | nih.gov |

Theoretical Studies of Chalcogen Bonding and Other Non-Covalent Interactions

Theoretical studies, particularly those using quantum chemical methods like Density Functional Theory (DFT), are crucial for investigating the non-covalent interactions that govern molecular recognition. sapub.orgtandfonline.com These interactions, while weaker than covalent bonds, are fundamental to the structure and function of chemical and biological systems. For quinazolinone derivatives, important non-covalent interactions include hydrogen bonds, π-π stacking, hydrophobic, and electrostatic interactions. nih.govrsc.org

Chalcogen Bonding: A specific and less common non-covalent interaction is the chalcogen bond. It occurs when an electrophilic region (a σ-hole) on a covalently bonded chalcogen atom (Group 16: Oxygen, Sulfur, Selenium, Tellurium) interacts with a nucleophilic region, such as a lone pair on another atom. nih.govnih.gov The oxygen atom in the carbonyl group of the this compound core could potentially act as a chalcogen bond acceptor. Theoretical calculations can predict the geometry and strength of such interactions. nih.gov Studies on model systems show that the strength of chalcogen bonding is influenced by the electron-withdrawing nature of substituents on the chalcogen center, with dispersion and induction forces being key contributors to the bonding. nih.gov

Other Non-Covalent Interactions:

Hydrogen Bonding: DFT calculations can be used to analyze the strength and nature of hydrogen bonds, such as the interaction between the quinazolinone core and amino acid residues in a protein active site. mdpi.com

Electrostatic Potential (ESP) Mapping: This technique visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are key to predicting electrostatic interactions. sapub.org

Reduced Density Gradient (RDG) Analysis: RDG is a powerful tool for visualizing and characterizing weak non-covalent interactions in real space, helping to distinguish between hydrogen bonds, van der Waals interactions, and steric clashes. acs.org

These theoretical approaches provide a detailed understanding of the specific forces that stabilize the binding of quinazolinone compounds to their biological targets, which is essential for rational drug design. mdpi.com

Table 3: Computational Methods for Studying Non-Covalent Interactions in Quinazolinone Systems

| Interaction Type | Computational Method | Information Obtained | Reference |

|---|---|---|---|

| Hydrogen Bonding | DFT, Interacting Quantum Atoms (IQA) | Bond strength, geometry, electronic nature. | tandfonline.commdpi.com |

| Chalcogen Bonding | DFT, Symmetry-Adapted Perturbation Theory (SAPT) | Interaction energy, contribution of electrostatic, induction, and dispersion forces. | nih.gov |

| Electrostatic Interactions | Molecular Electrostatic Potential (MEP/ESP) Mapping | Identification of electrophilic and nucleophilic sites for interaction. | sapub.org |

| General Non-Covalent Interactions | Reduced Density Gradient (RDG) Scatter Plots | Visualization and characterization of various weak interactions. | acs.org |

| Hydrophobic Interactions | Molecular Docking & MD Simulations | Identification of favorable hydrophobic contacts in a binding pocket. | nih.govrsc.org |

Biological Activity and Molecular Mechanistic Research on Quinazolinone Derivatives Excluding Clinical Data

Investigations into Enzyme Inhibition Mechanisms

Extensive literature reviews indicate that specific research into the enzyme inhibition mechanisms of 1,2-dimethylquinazolin-4(1H)-one is limited. The primary focus of studies on this compound has been on its effects on plant physiology rather than specific enzymatic interactions.

There is no available scientific literature to suggest that this compound has been investigated as an inhibitor of kinases such as EGFR-TK, CDK4, HER2, VEGFR, c-Met, AURB, or CSF1R.

No studies have been published detailing the effects of this compound on the activity of alpha-glucosidase.

There is no evidence in the scientific literature to indicate that this compound acts as an inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD).

Research on the potential for this compound to target thymidylate synthase or dihydrofolate reductase enzymes has not been reported in published scientific studies.

Modulation of Cellular Pathways and Molecular Targets

The primary documented biological activity of this compound is its function as a plant growth regulator, specifically its ability to counteract the effects of abscisic acid (ABA), a key plant hormone involved in stress responses and developmental processes.

This compound was identified as a lead chemical for inducing stomatal opening. Further research has shown that it can reverse the inhibitory effects of ABA on light-induced stomatal opening, ABA-induced stomatal closure, and ABA-inhibited primary root growth. These effects suggest a mechanism of action that involves the early stages of the ABA signaling pathway.

One study has demonstrated that this compound inhibits the ABA-induced accumulation of reactive oxygen species (ROS) and nitric oxide (NO) in guard cells. This inhibition of key second messengers in the ABA signaling cascade is a crucial aspect of its molecular action.

There are no scientific findings to support the notion that this compound induces apoptosis at a molecular level. The research focus for this compound has been on its influence on plant cellular pathways.

Tubulin Polymerization Inhibition

Tubulin, a critical component of the cellular cytoskeleton, is a key target for anticancer drugs that disrupt mitosis. nih.gov Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) site. nih.govrsc.org These active compounds typically feature large aromatic or styryl substituents at the C-2 position of the quinazolinone ring, which are crucial for interaction within the colchicine binding pocket. rsc.org

For instance, analogues such as 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one and various 2-styrylquinazolin-4(3H)-ones have demonstrated significant tubulin inhibition and sub-micromolar cytotoxicity against a range of cancer cell lines. nih.govrsc.org The development of tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones has further expanded the landscape of quinoline-based scaffolds targeting the colchicine site. nih.govrsc.org

Given that the known structure-activity relationships for tubulin inhibition by quinazolinones emphasize the necessity of large, complex moieties at the C-2 position, this compound, with its small methyl group at C-2, is not considered a primary candidate for this specific mechanism of action based on current research.

Interference with Viral Replication Mechanisms

Quinazolinone derivatives have shown notable potential as antiviral agents. Research has specifically identified 2-Methylquinazolin-4(3H)-one, a close structural isomer of this compound, as a potent antiviral agent against the influenza A virus. nih.gov This compound was found to directly inhibit viral replication, which in turn attenuated the subsequent inflammatory cascade, including the overproduction of pro-inflammatory cytokines and the infiltration of inflammatory cells into the lungs of infected mice. nih.gov The primary mechanism is believed to be the direct inhibition of viral components, leading to a reduction in viral load and associated lung injury. nih.gov

Other quinazoline (B50416) derivatives have been investigated for activity against other viruses. For example, certain quinoline (B57606) and quinazoline derivatives have been screened for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. nih.gov While the specific inhibitory profile of this compound has not been detailed, the strong antiviral activity of its 2-methyl isomer suggests that this structural class is a promising starting point for developing agents that interfere with viral replication. nih.gov

Antibacterial and Antifungal Mechanisms

The quinazolinone scaffold is a well-established pharmacophore for antimicrobial agents. nih.gov These compounds are known to possess broad-spectrum activity against various bacterial and fungal strains, particularly Gram-positive bacteria like Staphylococcus aureus. nih.govacs.org The proposed mechanisms of action include the inhibition of essential bacterial enzymes such as MurA, which is vital for peptidoglycan biosynthesis, and the disruption of Penicillin-Binding Proteins (PBPs), including PBP2a in Methicillin-resistant Staphylococcus aureus (MRSA). acs.orgnih.gov

Structure-activity relationship (SAR) studies consistently highlight that the presence of a methyl group at the C-2 position is essential for potent antimicrobial activity. nih.gov This directly implies that this compound possesses a key structural feature required for this biological effect. The antimicrobial efficacy of these compounds may be attributed to their ability to permeate the bacterial cell wall. nih.gov

Furthermore, novel quinazolinone derivatives have been synthesized and tested against various plant pathogenic fungi, indicating a broad potential for this chemical class in antimicrobial applications. mdpi.com Some hybrid molecules incorporating quinazolinone and azole moieties have also shown enhanced antimicrobial effects. researchgate.net

G-Quadruplex Stabilization Mechanisms

G-quadruplexes (G4s) are non-canonical four-stranded DNA structures found in guanine-rich regions of the genome, such as telomeres and oncogene promoters. The stabilization of these structures by small molecules can inhibit key cellular processes like DNA replication and gene expression, making them attractive targets for anticancer therapies. nih.gov

Research into G4-stabilizing ligands has shown that molecules capable of this interaction are typically large, planar, and aromatic, allowing them to stack effectively on the flat G-quartets. nih.gov While some quinazoline derivatives have been developed as G4 ligands, these compounds feature extensive aromatic systems, often tetracyclic, to achieve the necessary binding affinity and selectivity for G-quadruplex DNA. nih.gov The stabilization of G4 structures by such compounds can impede replication fork progression and lead to DNA damage. nih.gov

Given these structural requirements, this compound, being a small molecule with limited aromatic surface area, does not fit the profile of a typical G-quadruplex stabilizer. The current body of research focuses on significantly more complex quinazoline derivatives for this particular mechanism.

Structure-Activity Relationship (SAR) Studies for Biological Impact

The biological effects of quinazolinone derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring system.

Influence of Substituent Effects on Biological Activity

SAR studies have provided clear insights into how different functional groups on the quinazolinone core modulate its activity. For antimicrobial applications, the substitution pattern is critical.

Position 2: The presence of a small alkyl group, specifically a methyl group, at this position is frequently cited as being essential for antimicrobial activity. nih.gov

Position 3: This position is highly amenable to modification. Attaching various substituted phenyl rings, heterocyclic systems, or other large moieties can significantly modulate antimicrobial and cytotoxic properties. researchgate.netnih.gov

Position 1: Substitution at the N-1 position is less common in SAR studies compared to N-3. The presence of a methyl group at N-1 in this compound differentiates it from the more widely studied 3-substituted derivatives. This substitution prevents the lactam-lactim tautomerism involving the N-1 and C-2 positions. nih.gov

Quinazoline Ring (Benzene Portion): The introduction of halogen atoms, such as iodine or bromine, at positions 6 and 8 has been shown to significantly enhance antibacterial activity. nih.gov

The table below summarizes key substituent effects on the biological activity of the quinazolinone scaffold based on available literature.

| Position | Substituent | Influence on Biological Activity | Reference(s) |

| 2 | Methyl | Essential for antimicrobial activity. | nih.gov |

| 2 | Aryl / Heteroaryl | Important for cytotoxicity and tubulin inhibition. | nih.govresearchgate.net |

| 3 | Substituted Aromatic Ring | Crucial for modulating antimicrobial and cytotoxic activity. | nih.gov |

| 3 | Benzyloxyphenyl | Potent inhibition of MurA enzyme. | nih.gov |

| 4 | Amine / Substituted Amines | Can improve antimicrobial activity. | nih.gov |

| 6, 8 | Halogen (I, Br) | Significantly improves antibacterial activity. | nih.gov |

Positional Isomerism and Conformational Effects on Target Interaction

The specific placement of substituents dramatically affects how quinazolinone derivatives interact with biological targets. The distinction between N-1 and N-3 substitution is a prime example of positional isomerism influencing biological outcomes.

Most research has focused on 2,3-disubstituted quinazolin-4(3H)-ones, where the hydrogen at the N-3 position is replaced with a larger functional group. This N-H bond is a key site for synthetic modifications. researchgate.net In this compound, the methyl group is at N-1, leaving the N-3 position with a hydrogen (in its tautomeric form). This isomeric difference has significant implications:

Hydrogen Bonding: The N-H at position 3 in 2-substituted-quinazolin-4(3H)-ones is a hydrogen bond donor, which can be critical for target interaction. The presence of a methyl group at N-1 and a hydrogen at N-3 (as in the case of the isomer 1,2-dimethylquinazolin-4(3H)-one) preserves a different hydrogen bonding pattern compared to an N-3 substituted analogue.

Synthetic Accessibility: The N-3 position is often targeted for creating diverse chemical libraries because of its synthetic accessibility. The N-1 substituted isomers represent a chemically distinct class that may interact with targets differently.

The potent antiviral activity of 2-methylquinazolin-4(3H)-one (an N-3 unsubstituted isomer) highlights that large N-3 substituents are not universally required for biological activity and that the core 2-methylquinazolinone structure itself is highly active. nih.gov The effect of shifting the methyl group from N-3 to N-1, as in this compound, remains an area for more detailed investigation.

Emerging Research Avenues and Future Directions for 1,2 Dimethylquinazolin 4 1h One Research

Development of Quinazolinone Derivatives as Molecular Probes and Research Tools

The inherent biological activity of the quinazolinone scaffold makes it an excellent starting point for the design of molecular probes. These specialized molecules are instrumental in elucidating complex biological processes by allowing researchers to track, visualize, and modulate the function of specific proteins or pathways. The development of quinazolinone-based probes often involves the strategic modification of the core structure to incorporate reporter groups, such as fluorescent tags or biotin (B1667282) labels, without compromising the compound's binding affinity for its target.

An example of this approach can be seen in the development of derivatives of 3-(2,4-dichloro-5-methoxyphenyl)-2-thioxoquinazoline-4-one (mdivi-1), an inhibitor of dynamin-related protein 1 (Drp1). nih.gov Researchers have synthesized and analyzed various derivatives to understand the structure-activity relationship (SAR) and identify key structural features necessary for inhibitory activity. nih.gov This knowledge is crucial for designing selective inhibitors that can be used as research tools to study the roles of proteins like Drp1 in diseases such as Huntington's disease. nih.gov By creating more potent and selective derivatives, such as 3-(4-chloro-3-methoxyphenyl)-2-thioxoquinazoline-4-one, scientists can develop more precise molecular probes to investigate cellular mechanisms. nih.gov

Exploration of Novel Biological Targets for Quinazolinone Scaffolds

The quinazolinone scaffold has demonstrated a remarkable versatility, exhibiting a wide spectrum of biological activities. mdpi.comnih.gov This has prompted extensive research into identifying novel biological targets for this class of compounds. The quinazoline (B50416) framework is considered a "privileged structure" in medicinal chemistry, as its derivatives have shown potential in treating a multitude of conditions. mdpi.comresearchgate.net

Initial discoveries highlighted activities such as soporific, anticonvulsant, and diuretic properties. arabjchem.org Over time, research has expanded to uncover a broad range of pharmacological effects, including:

Anticancer mdpi.comresearchgate.net

Anti-inflammatory mdpi.comresearchgate.net

Antihypertensive researchgate.netarabjchem.org

Antidiabetic researchgate.netarabjchem.org

Recent studies have focused on more specific molecular targets. For instance, certain quinazolinone derivatives have been investigated as inhibitors of enzymes and protein receptors implicated in cancer progression, such as epidermal growth factor receptor (EGFR), RAF proteins, and p38 MAP kinase. researchgate.netnih.gov Furthermore, the discovery of quinazolinone derivatives as antagonists of the constitutive androstane (B1237026) receptor (CAR) opens up new avenues for therapeutic intervention. arabjchem.org The exploration of such a diverse range of targets underscores the significant potential of the quinazolinone scaffold in addressing various unmet medical needs. mdpi.comnih.gov

Table 1: Investigated Biological Activities of Quinazolinone Derivatives

| Biological Activity | Reference(s) |

|---|---|

| Anticancer | mdpi.com, researchgate.net |

| Anti-inflammatory | mdpi.com, researchgate.net |

| Antiviral | mdpi.com, nih.gov |

| Antimalarial | mdpi.com, nih.gov |

| Antibacterial | mdpi.com, nih.gov |

| Antifungal | mdpi.com, nih.gov |

| Antihypertensive | researchgate.net, arabjchem.org |

| Antidiabetic | researchgate.net, arabjchem.org |

| Anticonvulsant | arabjchem.org, nih.gov |

| Antioxidant | nih.gov, nih.gov |

Integration of Computational and Synthetic Approaches for Rational Design

The synergy between computational modeling and synthetic chemistry has revolutionized the process of drug discovery and development. For quinazolinone-based research, this integrated approach allows for the rational design of novel derivatives with enhanced potency and selectivity. Computational tools are employed to predict how a molecule will interact with its biological target, its potential for off-target effects, and its pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). nih.gov

In the development of novel dihydroquinazoline-2(1H)-one derivatives, for example, bioinformatics predictions were used to identify key anticancer targets such as ERBB2, SRC, TNF receptor, and AKT1. nih.gov This in silico analysis guides the synthetic chemist in deciding which structural modifications are most likely to yield a compound with the desired biological activity. Following synthesis, the compounds are then tested experimentally to validate the computational predictions. nih.gov This iterative cycle of design, synthesis, and testing accelerates the discovery of promising lead compounds. Furthermore, computational studies can elucidate the mechanism of action, as seen in the investigation of how certain compounds interact with EGFR and RAF proteins to inhibit cell proliferation. researchgate.net

Table 2: Examples of Computational and Synthetic Integration in Quinazolinone Research

| Research Area | Computational Approach | Synthetic Approach | Reference(s) |

|---|---|---|---|

| Anticancer Drug Design | Bioinformatics prediction of key targets (ERBB2, SRC, TNF receptor, AKT1), ADMET prediction | Solid-phase synthesis of dihydroquinazoline-2(1H)-one derivatives | nih.gov |

| EGFR/RAF Inhibition | In silico studies of molecular interactions | Synthesis of novel quinazolinone analogues | researchgate.net |

Green Chemistry in Quinazolinone Synthesis for Sustainable Research

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active compounds to minimize environmental impact and enhance safety and efficiency. This approach focuses on the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions. While the literature specifically detailing green chemistry applications for 1,2-dimethylquinazolin-4(1H)-one is emerging, the broader field of heterocyclic chemistry provides relevant examples.

For instance, the eco-friendly synthesis of imidazole (B134444) hybrids of pyrimidine (B1678525), another class of nitrogen-containing heterocycles, has been reported. nih.gov These methods often involve filtration and washing with water and methanol (B129727), reducing the reliance on hazardous organic solvents. nih.gov The development of such protocols for quinazolinone synthesis is a critical future direction. By designing synthetic routes that are both economically viable and environmentally benign, researchers can ensure the long-term sustainability of quinazolinone-based research and development. The adoption of green chemistry principles will not only reduce the environmental footprint of chemical synthesis but also align with the growing global emphasis on sustainable scientific practices.

Q & A

Q. What are the established synthetic routes for 1,2-dimethylquinazolin-4(1H)-one, and how do they compare in efficiency and scalability?

The synthesis of this compound has been optimized through condensation reactions involving anthranilamide and ketones under acidic conditions. A notable improvement involves using nitric acid as a catalyst in solvent-free conditions, achieving high yields (e.g., 98.5%) with reduced reaction times . Comparative studies highlight the superiority of this method over earlier approaches that required multiple steps or harsh reagents. Researchers should prioritize solvent-free or aqueous-phase systems to enhance green chemistry metrics while maintaining scalability .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To resolve methyl group environments and confirm substitution patterns. For example, the 2-methyl group exhibits distinct splitting due to coupling with adjacent protons .

- X-ray crystallography : SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and supramolecular interactions. The software’s robustness with high-resolution data makes it ideal for small-molecule studies .

- IR spectroscopy : Carbonyl stretching frequencies (~1680 cm⁻¹) are lowered due to conjugation and intramolecular hydrogen bonding, providing insights into electronic effects .

Q. What biological activities are associated with this compound, and how are these evaluated experimentally?

The compound exhibits antitumor, enzyme inhibitory (e.g., α-glucosidase), and herbicidal properties. Biological assays typically involve:

- In vitro cytotoxicity testing (e.g., MTT assays) against cancer cell lines.

- Enzyme inhibition kinetics using spectrophotometric methods to measure IC₅₀ values.

- Molecular docking to predict binding interactions with target proteins (e.g., PKCθ or α-glucosidase), followed by experimental validation .

Advanced Research Questions

Q. How do reaction mechanisms for derivatization of the 2-methyl group in this compound influence product selectivity?

The 2-methyl group exhibits active methylene character, enabling reactions like acetylation, benzoylation, and chloral adduct formation. Mechanistic studies reveal that electrophilic attack at the methylene carbon proceeds via enolate intermediates stabilized by resonance with the quinazolinone ring. Solvent polarity and catalyst choice (e.g., trifluoroacetic anhydride vs. pyridine) critically affect mono- vs. bis-acylation outcomes. For example, trifluoroacetic anhydride yields bis-derivatives due to its strong electrophilicity, while pyridine moderates reactivity for mono-substitution .

Q. What challenges arise in crystallographic refinement of this compound derivatives, and how are they resolved?

Common issues include:

- Disorder in methyl groups : Addressed using SHELXL’s PART instruction to model split positions.

- Hydrogen bonding networks : ORTEP-3 visualization aids in identifying intermolecular interactions (e.g., N–H···O bonds) that stabilize crystal packing .

- Twinned data : SHELXL’s twin refinement tools (e.g., BASF parameter) improve convergence for non-merohedral twinning .

Q. How can structure-activity relationships (SAR) guide the design of this compound analogs with enhanced bioactivity?

SAR studies emphasize:

- Substituent effects : Electron-withdrawing groups (e.g., nitro) at C-6/C-8 enhance antitumor activity by increasing electrophilicity at the carbonyl site.

- Ring flexibility : Dihydroquinazolinones with constrained conformations (e.g., fused rings) show improved α-glucosidase inhibition due to better fit in enzyme pockets.

- Supramolecular interactions : Crystallographic data (e.g., π-stacking in the solid state) correlate with solubility and bioavailability .

Q. What methodological innovations improve the sustainability of synthesizing this compound derivatives?

Recent advances include:

- Heterogeneous catalysis : Solid acid catalysts (e.g., sulfonated carbon) enable recyclable, solvent-free synthesis with >85% yields .

- Microwave-assisted reactions : Reduce reaction times from hours to minutes while minimizing side products.

- Flow chemistry : Continuous systems enhance scalability and safety for nitro-substituted derivatives .

Q. How should researchers address contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or IR spectra often stem from:

- Solvent effects : CDCl₃ vs. DMSO-d₆ shifts proton signals (e.g., NH groups).

- Tautomerism : Keto-enol equilibria in solution can alter carbonyl frequencies. Use variable-temperature NMR to track dynamic processes .

- Impurity artifacts : Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.